5-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c18-13-5-3-12(4-6-13)15-10-21-17(25-15)16(22)20-9-11-1-7-14(8-2-11)26(19,23)24/h1-8,10H,9H2,(H,20,22)(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHROLZUPFIXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)oxazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and antioxidant properties. This article synthesizes current research findings, including structure-activity relationships, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound belongs to the oxazole class, characterized by an oxazole ring substituted with a fluorophenyl group and a sulfamoylbenzyl moiety. Its molecular formula is CHFNOS, indicating the presence of functional groups that may influence its biological activity.
Antioxidant Properties
Research has shown that derivatives of oxazole compounds exhibit varying degrees of antioxidant activity. For instance, studies on related compounds have demonstrated significant inhibition of lipid peroxidation (LP), with some analogues achieving up to 89% inhibition at certain concentrations . The antioxidant capacity is often linked to the structural features of these compounds, particularly the presence of electron-donating groups.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. For example, similar oxazole derivatives have been identified as potent apoptosis inducers in cancer cell lines. One study highlighted a related compound that exhibited an EC of 270 nM against human colorectal cancer cells, demonstrating significant tumor growth inhibition in xenograft models . This suggests that this compound may also possess anticancer properties, warranting further investigation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Apoptosis : Compounds in this class have been shown to activate caspases, leading to programmed cell death in cancer cells.
- Antioxidant Mechanism : The ability to scavenge free radicals and inhibit oxidative stress is crucial for protecting cellular integrity and preventing cancer progression.
- Targeting Specific Pathways : Some studies suggest that these compounds may interfere with key signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of oxazole derivatives, including those similar to 5-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)oxazole-2-carboxamide. For instance, derivatives with oxazole cores have shown promising results in inducing apoptosis in cancer cells. A study identified structure-activity relationships (SAR) that highlighted the importance of specific substituents in enhancing anticancer efficacy .
| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| 1k | 270 | 229 | 63 |
Antimicrobial Properties
The sulfonamide group is well-known for its antimicrobial effects. Research has demonstrated that compounds containing sulfonamides exhibit significant antibacterial activity against various pathogens, including Klebsiella pneumoniae and Escherichia coli. The introduction of electron-withdrawing groups like fluorine can enhance the potency of these compounds .
Anti-inflammatory Effects
Oxazole derivatives have been explored for their anti-inflammatory properties. The combination of oxazole with sulfonamide may provide dual-action benefits, targeting inflammation and microbial infections simultaneously. Studies suggest that such compounds could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Drug Development and Synthesis
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. This method has been successfully applied to synthesize other oxazole derivatives with promising biological activities .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of oxazole derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds similar to this compound exhibited significant tumor growth inhibition, suggesting potential as anticancer agents.
Case Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial effects of various sulfonamide-containing compounds, the target compound showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics. This highlights its potential as a new therapeutic agent in combating antibiotic resistance.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Heterocyclic Core Modifications
Oxazole vs. Oxadiazole Derivatives
- Target Compound : The oxazole core offers moderate metabolic stability and planar geometry, facilitating π-π stacking interactions.
- Oxadiazole Analogs: 2-[[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide (): Replacing oxazole with 1,3,4-oxadiazole introduces an additional nitrogen atom, enhancing electronegativity and metabolic resistance. The sulfanyl group improves solubility but may reduce membrane permeability . Molecular weight (338.34 g/mol) is higher than the target compound, which may affect pharmacokinetics .
Isoxazole Derivatives
- 3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide (): This isoxazole analog has a methyl group at the 5-position and a 2-chlorophenyl substituent. The chlorophenyl group’s steric bulk and electronic effects may alter target selectivity compared to the target compound’s 4-fluorophenyl group .
Substituent Effects
Aromatic Ring Modifications
- Electron-Withdrawing Groups: The target compound’s 4-fluorophenyl group enhances electrophilicity, favoring interactions with electron-rich enzyme pockets.
- Electron-Donating Groups :
Sulfamoyl vs. Alternative Polar Groups
- The target compound’s 4-sulfamoylbenzyl group is a hallmark of carbonic anhydrase inhibitors. In contrast, N-(1-cyano-pyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide () uses a cyano-pyrrolidine group, targeting USP30 inhibition. The trifluoromethylphenyl substituent adds hydrophobicity, likely altering target specificity .
Key Research Findings
- Metabolic Stability : Oxadiazole derivatives () generally exhibit higher metabolic stability than oxazole-based compounds due to reduced susceptibility to oxidative degradation .
- Target Selectivity : The sulfamoyl group in the target compound and ’s analog suggests carbonic anhydrase inhibition, whereas ’s trifluoromethylphenyl group shifts activity toward USP30 .
- Solubility vs. Permeability : Sulfanyl and sulfamoyl groups improve solubility but may compromise blood-brain barrier penetration, whereas lipophilic groups (e.g., cyclohexyl in ) enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
